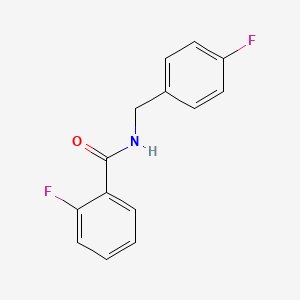

2-fluoro-N-(4-fluorobenzyl)benzamide

Description

2-Fluoro-N-(4-fluorobenzyl)benzamide is a fluorinated benzamide derivative characterized by a 2-fluoro substitution on the benzamide ring and a 4-fluorobenzyl group attached to the amide nitrogen. Fluorine atoms in such compounds often enhance metabolic stability, lipophilicity, and target-binding affinity due to their electron-withdrawing properties and small atomic radius .

Properties

Molecular Formula |

C14H11F2NO |

|---|---|

Molecular Weight |

247.24 g/mol |

IUPAC Name |

2-fluoro-N-[(4-fluorophenyl)methyl]benzamide |

InChI |

InChI=1S/C14H11F2NO/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9H2,(H,17,18) |

InChI Key |

XKOVNSLYFYYKJD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 2-fluoro-N-(4-fluorobenzyl)benzamide and its analogs is structured below, focusing on substituent patterns, biological activities, and applications.

2.1 Structural and Functional Differences

2.2 Key Insights from Structural Comparisons

- Fluorine Position: The 2-fluoro substitution in the target compound contrasts with 4-fluoro analogs (e.g., 4-fluoro-N-indan-2-yl benzamide).

- N-Substituents : The 4-fluorobenzyl group is shared with AS-4370 and Compound 15. In AS-4370, this group contributes to selective serotonin 5-HT4 receptor agonism, enhancing gastric motility without dopamine D2 side effects . In Compound 17, it aids in dual HDAC/PARP inhibition, improving cancer cell selectivity .

- Hybrid Scaffolds : Compounds like N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide demonstrate that integrating heterocycles (e.g., pyrimidine) expands applications to antifungal uses .

2.3 Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Fluorine atoms increase logP values, improving membrane permeability. For example, Compound 17’s anti-proliferative activity correlates with enhanced cellular uptake due to fluorine placement .

- Crystallography : Analogs like N-(2,4-difluorophenyl)-2-fluorobenzamide () and N-(2-nitrophenyl)-4-bromo-benzamide () highlight how substituents affect crystal packing and stability, which are critical for formulation .

- Synthetic Purity : HRMS and HPLC data (e.g., ) ensure structural fidelity and enantiomeric excess (>95%), minimizing off-target effects in bioactive analogs .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.